molecular formula C7H4BrClO2 B1265922 2-Bromo-4-chlorobenzoic acid CAS No. 936-08-3

2-Bromo-4-chlorobenzoic acid

Cat. No. B1265922
CAS RN: 936-08-3
M. Wt: 235.46 g/mol
InChI Key: USMQLFCVCDEXAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies directly detailing the synthesis of 2-Bromo-4-chlorobenzoic acid were not identified, research on closely related compounds provides insight into potential synthetic routes. The synthesis of similar halogenated benzoic acids and benzofuranones typically involves multi-step processes including bromination, chlorination, and functional group transformations starting from simple aromatic compounds or benzoic acids (Yang Feng-ke, 2004; P. Xiaojun, 2005). These methods often employ halogenation agents under controlled conditions to introduce bromo and chloro substituents at specific positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of halogenated compounds, similar to 2-Bromo-4-chlorobenzoic acid, reveals interesting features such as short distances between halogen atoms and neighboring functional groups, suggesting potential interactions between them. For instance, in the crystal structure of a related compound, a short distance between bromine and nitrogen atoms indicates an interaction between these elements, which could influence the reactivity and properties of the molecule (D. Britton, 1997).

Chemical Reactions and Properties

Reactions involving halogenated benzoic acids typically explore their reactivity towards nucleophiles, electrophiles, and their potential to form various derivatives through substitution reactions. The presence of bromo and chloro substituents significantly impacts the acid’s reactivity, making it a versatile intermediate for synthesizing more complex molecules. Studies on similar molecules highlight their utility in forming novel compounds with potential biological activity (E. Bielak & S. Biliński, 1996).

Physical Properties Analysis

Physical properties such as melting point, boiling point, density, and refractive index are crucial for characterizing chemical compounds and predicting their behavior in various environments. For compounds akin to 2-Bromo-4-chlorobenzoic acid, these properties are determined through careful experimental measurements, providing essential data for handling, storage, and application in chemical syntheses (Yang Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-chlorobenzoic acid, such as acidity, reactivity towards various chemical reagents, and its role in catalysis or as a substrate in organic reactions, are influenced by the electron-withdrawing effects of the halogen substituents. These effects can enhance the acid’s reactivity and make it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Insights into its reactivity can be gleaned from studies on structurally related compounds, demonstrating their potential in organic synthesis and material science (T. Maki et al., 2006).

Scientific Research Applications

Crystallographic and Packing Preferences Studies

2-Bromo-4-chlorobenzoic acid (2Br) has been explored in the context of crystallography, particularly in understanding its packing preferences in solid solutions. A study highlighted its unique crystallization in different space groups compared to its isomeric compounds. These structural differences were attributed to strong hydrogen bonds and distinct halogen bonds, which influence the packing features and interaction energies in their crystalline forms (Pramanik, Pavan, & Guru Row, 2017).

Chemical Synthesis and Modification

2-Bromo-4-chlorobenzoic acid is integral in various chemical syntheses and modifications. For instance, it was used in the synthesis of Dapagliflozin, an antidiabetic drug. The process involved multiple steps, including chlorination and Friedel-Crafts acylation, demonstrating the compound's versatility in complex chemical synthesis (Jie Yafei, 2011).

Environmental and Microbiological Studies

In environmental and microbiological research, 2-Bromo-4-chlorobenzoic acid has been studied for its degradation pathways. Research on Alcaligenes denitrificans NTB-1, a bacterium, revealed its ability to utilize similar compounds as carbon and energy sources, releasing halides during growth. This indicates potential applications in bioremediation and understanding microbial degradation of halogenated compounds (van den Tweel, Kok, & de Bont, 1987).

Thermodynamic Properties

The thermodynamic properties of halobenzoic acids, including 2-Bromo-4-chlorobenzoic acid, have been critically evaluated. This includes studying their enthalpies of combustion, sublimation, and fusion. Such research is crucial in understanding the physical and chemical properties of these compounds, which can have broader implications in various scientific fields (Chirico et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

While specific future directions for 2-Bromo-4-chlorobenzoic acid are not mentioned in the search results, it’s clear that this compound has significant potential in the development of new-generation diabetes drugs .

properties

IUPAC Name

2-bromo-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMQLFCVCDEXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275019
Record name 2-Bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorobenzoic acid

CAS RN

936-08-3
Record name 2-Bromo-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chlorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An aqueous solution of sodium nitrate (2.21 g) in water (15 mL) is added dropwise to a stirred, ice-cooled mixture of 2-amino-4-chlorobenzoic acid (5.00 g, 29.1 mmol) and 48% hydrobromic acid (150 mL) in water (150 mL). The resultant mixture is stirred for 2 hr at 0° C. Then it is treated dropwise with an aqueous solution of copper bromide (7.81 g) in water (20 mL). Upon the completion of the addition, the reaction mixture is allowed to warm to ambient temperature where it is stirred overnight. After extraction with ethyl acetate/hexanes (3:1; 2×400 mL), the combined organic layers are washed with brine (200 mL), dried, concentrated, and chromatographed on silica (1% methyl alcohol and 0.5% acetic acid in chloroform) to give the title compound (4.04 g, 59% yield). mp 154–155° C.; ES(−)MS m/z 233, (M−H)− consistent with 1 Br an 1 Cl.
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
7.81 g
Type
catalyst
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
C Wolf, S Liu, X Mei, AT August… - The Journal of organic …, 2006 - ACS Publications
… Amination of 2-bromo-4-fluorobenzoic acid, 10, 2,5-dibromobenzoic acid, 11, and 2-bromo-4-chlorobenzoic acid, 12, with aniline yielded N-phenyl-4-fluoroanthranilic acid, N-phenyl-5-…
Number of citations: 109 pubs.acs.org
T Pramanik, MS Pavan, TNG Row - Faraday Discussions, 2017 - pubs.rsc.org
… The isomeric compounds, 4-bromo-2-chloro benzoic acid (4Br) and 2-bromo-4-chlorobenzoic acid (2Br), crystallize in entirely different space groups, P2 1 /n and P [1 with combining …
Number of citations: 10 pubs.rsc.org
T Pramanik, TNG Row - Foundations of Crystallography, 2017 - scripts.iucr.org
… The isomers 4-bromo-2-chloro benzoic acid (4Br) and 2-bromo-4-chlorobenzoic acid (2Br), crystallize in space groups, P21/n and P-1 respectively. Strong OH…O hydrogen bond …
Number of citations: 2 scripts.iucr.org
T Pramanik, TNG Row - ACTA CRYSTALLOGRAPHICA A …, 2014 - academia.edu
… The isomers 4-bromo-2-chloro benzoic acid (4Br) and 2-bromo-4-chlorobenzoic acid (2Br), crystallize in space groups, P21/n and P-1 respectively. Strong OH…O hydrogen bond …
Number of citations: 0 www.academia.edu
G Voss, S Eichner - Journal für praktische Chemie, 2000 - Wiley Online Library
Recently, Chlorindazone DS 1 has become an important analytical reagent for the detection of gunshot residues from newly introduced ammunition. A simplified synthesis of the …
Number of citations: 3 onlinelibrary.wiley.com
U Azzena, G Dettori, S Mocci, L Pisano, G Cerioni… - Tetrahedron, 2010 - Elsevier
… A similar result, ie, preferential or regioselective cleavage of an ortho C–Br bond vs a para C–Cl bond, was obtained reacting 2-bromo-4-chlorobenzoic acid, 6e, with 1.5 equiv of …
Number of citations: 12 www.sciencedirect.com
T Pillaiyar, F Rosato, M Wozniak, J Blavier… - European Journal of …, 2021 - Elsevier
GPR27 belongs, with GPR85 and GPR173, to a small subfamily of three receptors called “Super-Conserved Receptors Expressed in the Brain” (SREB). It has been postulated to …
Number of citations: 7 www.sciencedirect.com
M Branca, V Dichiarante, C Esterhuysen… - Chemical …, 2017 - pubs.rsc.org
… Two isomers, 4-bromo-2-chlorobenzoic acid and 2-bromo-4-chlorobenzoic acid, were investigated by single crystal X-ray diffraction, revealing triangular motifs held together by halogen…
Number of citations: 9 pubs.rsc.org
KP Bøgesø - Journal of Medicinal Chemistry, 1983 - ACS Publications
A series of l-piperazino-3-phenylindans was synthesized and tested for neuroleptic and thymoleptic activity. Neuroleptic activity was found only in trans racemates and was associated …
Number of citations: 72 pubs.acs.org
W Huang, M Shrestha, C Wang, K Fang… - Organic Chemistry …, 2021 - pubs.rsc.org
… 2d The enamide can be directly prepared by one step condensation of 2-bromo-4-chlorobenzoic acid. Then the C-5 chloride substituted isoindolinone intermediate 3al was synthesized …
Number of citations: 9 pubs.rsc.org

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